Cyclohexanesulfonyl-acetic acid

Description

Contextualization within Sulfonyl and Acetic Acid Chemistry Research

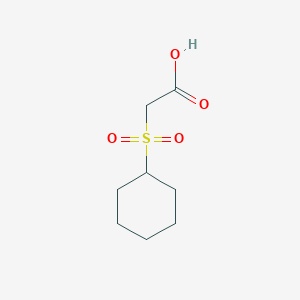

Cyclohexanesulfonyl-acetic acid is an organic compound that merges two important functional groups: a sulfonyl group and a carboxylic acid group. The sulfonyl group is part of a cyclohexanesulfonyl moiety, and the carboxylic acid is in the form of an acetic acid residue. This structure places it within the class of α-sulfonyl carboxylic acids.

The chemistry of carboxylic acids is extensive; they are weak acids that can donate a proton from their carboxyl group. nih.govlibretexts.org Their reactions are well-documented and include neutralization to form salts, and conversion into derivatives like esters and amides. nih.gov Acetic acid itself is a fundamental building block in organic chemistry and biochemistry. nih.govauburn.edu

Sulfonyl compounds are characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms. wikipedia.org Sulfonic acids, which have the formula R-S(=O)₂-OH, are strong acids and are structurally related to sulfonyl compounds. wikipedia.org The chemistry of sulfonyl compounds is diverse, with applications ranging from pharmaceuticals (e.g., sulfa drugs) to polymers. wikipedia.org The presence of the sulfonyl group adjacent to the carboxylic acid in this compound is expected to significantly influence its acidity and chemical reactivity compared to simple carboxylic acids.

A plausible, though not explicitly documented, synthetic route to this compound could involve the reaction of a salt of a haloacetic acid with cyclohexylsulfinate, or the oxidation of a corresponding cyclohexylthioacetic acid. The starting material for the sulfonyl portion, cyclohexanesulfonyl chloride, is a known commercial compound used as a sulfonylating agent in organic synthesis. cymitquimica.comchemicalbook.combldpharm.comsigmaaldrich.com

Significance of the Cyclohexanesulfonyl and Acetic Acid Moieties in Chemical Biology and Organic Synthesis

The two key components of this compound, the cyclohexanesulfonyl group and the acetic acid group, each contribute unique properties that are of interest in chemical biology and organic synthesis.

The acetic acid moiety is a cornerstone of biochemistry, most notably in the form of acetyl-coenzyme A, which is central to metabolism. auburn.edu In organic synthesis, the acetic acid unit is a versatile two-carbon building block. youtube.com Its carboxylic acid function allows for a wide range of chemical transformations. nih.gov

The cyclohexanesulfonyl moiety provides a bulky, non-polar cyclohexyl group attached to a highly polar sulfonyl group. The sulfonyl group is a strong electron-withdrawing group, which can significantly impact the properties of adjacent functional groups. It is also a key component in many biologically active molecules, such as sulfonamide antibiotics. wikipedia.org The incorporation of a cyclohexyl ring can increase the lipophilicity of a molecule, which can be a desirable trait in drug design to influence how a compound interacts with biological membranes. While the direct biological significance of the cyclohexanesulfonyl group is less documented than other sulfonyl-containing moieties, its physical and electronic properties make it a subject of interest for modifying the characteristics of bioactive compounds.

The combination of these two moieties in this compound results in a molecule with distinct polarity, acidity, and steric properties. These attributes make it a potential candidate for investigation in areas such as medicinal chemistry, where it could serve as a scaffold or a building block for more complex molecules.

Data on Related Compounds

To provide context for the potential properties of this compound, the following tables summarize data for related chemical compounds.

Table 1: Properties of Acetic Acid and Related Compounds This table is interactive. You can sort and filter the data.

| Compound Name | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa |

| Acetic Acid | CH₃COOH | 60.052 | 16-17 | 118-119 | 4.76 |

| Cyclohexanecarboxylic acid | C₆H₁₁COOH | 128.17 | 31 | 232-233 | 4.9 |

| Benzenesulfonic acid | C₆H₅SO₃H | 158.18 | 50-54 | - | -0.25 |

| Methanesulfonic acid | CH₃SO₃H | 96.11 | 17-19 | 167 (at 10 mmHg) | -1.9 |

Table 2: Spectroscopic Data for a Structurally Analogous Compound: Glycolic Acid This table provides an example of typical spectroscopic features.

| Spectroscopic Technique | Key Features and Wavenumbers (cm⁻¹) |

| Infrared (IR) Spectroscopy | O-H stretch (acidic): ~3586 cm⁻¹ O-H stretch (alcoholic): ~3578 cm⁻¹ C=O stretch: ~1750-1770 cm⁻¹ C-O stretch: ~1000-1300 cm⁻¹ |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexylsulfonylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O4S/c9-8(10)6-13(11,12)7-4-2-1-3-5-7/h7H,1-6H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYLDTRQZTMRVIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Chemical Reactions and Biological Activity

Reaction Mechanism Elucidation in Synthesis

The synthesis of cyclohexanesulfonyl-acetic acid involves key reaction steps whose mechanisms are crucial for understanding and optimizing the formation of the final product. These steps primarily include the formation of a sulfonyl chloride intermediate and its subsequent coupling.

The formation of cyclohexanesulfonyl chloride can be achieved through the reaction of cyclohexane (B81311) with a gaseous mixture of chlorine and sulfur dioxide, often in the presence of light. google.com This process is believed to proceed via a free-radical chain mechanism. Another common method for creating sulfonyl chlorides is through the oxidative chlorination of thiols or disulfides. rsc.org For instance, the reaction of 2-mercaptoethanol (B42355) with chlorine in an aqueous solution readily produces 2-hydroxyethanesulfonyl chloride. researchgate.net

Modern methods for sulfonyl chloride synthesis often employ reagents like N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts, which provides a safer and more environmentally friendly alternative. organic-chemistry.org The reaction of sulfonyl hydrazides with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) also yields sulfonyl chlorides or bromides, respectively. nih.gov

The general mechanism for the oxidative chlorination of thiols involves the formation of a sulfenyl chloride (RSCl) intermediate, which is then further oxidized to the sulfonyl chloride (RSO₂Cl). The reaction of a carboxylic acid with thionyl chloride (SOCl₂) to form an acid chloride proceeds through the formation of an acyl chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. libretexts.org

Table 1: Comparison of Sulfonyl Chloride Synthesis Methods

| Method | Reactants | Reagents | Key Intermediates | Reference |

|---|---|---|---|---|

| Chlorosulfonation | Cyclohexane | Cl₂, SO₂ | Cyclohexyl radical, Cyclohexanesulfonyl radical | google.com |

| Oxidative Chlorination | Thiols/Disulfides | N-chloroamides (e.g., DCH) | Sulfenyl chloride | rsc.org |

| From S-Alkylisothiourea Salts | S-Alkylisothiourea salts | N-chlorosuccinimide (NCS) | - | organic-chemistry.org |

| From Sulfonyl Hydrazides | Sulfonyl hydrazides | N-chlorosuccinimide (NCS) | - | nih.gov |

| From Carboxylic Acids | Carboxylic acids | Thionyl chloride (SOCl₂) | Acyl chlorosulfite | libretexts.org |

The coupling of a sulfonyl chloride with a suitable carbon nucleophile is a key step in forming the carbon-sulfur bond in compounds like this compound. While direct coupling of sulfonyl chlorides with carbanions can be challenging, alternative strategies are often employed.

One proposed mechanism involves the reaction of sulfonyl chlorides with amino compounds to yield sulfonamides, or with alcohols in the presence of a tertiary amine to produce sulfonates. britannica.com The formation of carbon-sulfur bonds can be achieved through the reaction of sulfonyl chlorides with organometallic reagents. For instance, a palladium-catalyzed reductive cross-coupling reaction involving aryl halides, alkyl halides, and a sulfur source like Na₂S₂O₅ can form cyclic sulfones. mdpi.com The mechanism is thought to involve the formation of a sulfonyl anion that then reacts with an oxidative addition intermediate of the aryl halide and the palladium catalyst. mdpi.com

Another approach involves the desulfonative cross-coupling of two different sulfonyl chlorides, where one acts as an electrophile and the other as a sulfur precursor, to form unsymmetrical thioethers. researchgate.net Copper-catalyzed coupling of aryl boronic acids with arylsulfonyl chlorides has also been developed for the synthesis of diaryl thioethers. researchgate.net

Kinetic studies of sulfonyl chloride reactions provide valuable insights into their reaction mechanisms. The solvolysis of arenesulfonyl and alkanesulfonyl chlorides is generally considered to proceed through a bimolecular nucleophilic substitution (SN2) mechanism. nih.gov The hydrolysis of a series of benzenesulfonyl chlorides has been shown to follow an SN2 mechanism for both the neutral water reaction and the alkaline hydrolysis. rsc.org

Kinetic solvent isotope effect (k.s.i.e.) studies on the solvolysis of 4-X-benzenesulfonyl chlorides have shown a systematic variation with different substituents, which is attributed to a significant degree of bond-making in the transition state. cdnsciencepub.com This contrasts with the lack of sensitivity of the k.s.i.e. to structural changes in SN2 displacements at a saturated carbon atom. cdnsciencepub.com The chloride-chloride exchange reaction in arenesulfonyl chlorides has also been investigated and found to proceed via a single transition state consistent with an SN2 mechanism. nih.gov

Continuous flow studies on the synthesis of sulfonyl chlorides from disulfides and thiols have revealed sigmoidal behavior in product formation, indicating a complex reaction mechanism with the identification of several intermediates. rsc.org

Table 2: Kinetic Data for Sulfonyl Chloride Reactions

| Reaction | Proposed Mechanism | Key Findings | Reference |

|---|---|---|---|

| Solvolysis of Arenesulfonyl Chlorides | SN2 | Bimolecular, concerted pathway is dominant. | nih.gov |

| Hydrolysis of Benzenesulfonyl Chlorides | SN2 | Follows Hammett equation with a ρ-value of +1.564 for alkaline hydrolysis. | rsc.org |

| Solvolysis of 4-X-Benzenesulfonyl Chlorides | SN2 | Kinetic solvent isotope effect varies with substituents, indicating significant bond-making in the transition state. | cdnsciencepub.com |

| Chloride-Chloride Exchange in Arenesulfonyl Chlorides | SN2 | Proceeds via a single transition state. | nih.gov |

| Synthesis from Disulfides/Thiols (Flow) | Complex | Sigmoidal kinetic profiles suggest multiple intermediates. | rsc.org |

Mechanistic Frameworks for Biological Activity (General for Acetic Acid and Sulfonyls)

While specific biological activity data for this compound is not extensively available, the general mechanisms of its constituent functional groups, acetic acid and sulfonyl moieties, provide a framework for understanding its potential biological effects.

Acetic acid derivatives exhibit a range of biological activities. ontosight.ainih.gov Many, like diclofenac (B195802) and ketorolac, act as nonsteroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins. brainkart.com Some acetic acid derivatives may also exert their effects through other mechanisms, such as the stimulation of endogenous opioid release. brainkart.com

A crucial aspect of the biological activity of weak acids like acetic acid is their ability to disrupt intracellular pH (pHi) homeostasis. nih.govnih.gov Undissociated acetic acid can readily diffuse across cell membranes. nih.govnih.gov Once inside the cell, where the pH is typically higher than its pKa, the acid dissociates, releasing a proton and lowering the intracellular pH. nih.govnih.gov This acidification can inhibit the activity of various cellular enzymes and processes that are pH-sensitive. oup.com

Studies on Saccharomyces cerevisiae have shown that the decrease in pHi is dependent on the extracellular pH (pHex) and the concentration of undissociated acetic acid. nih.govnih.gov At lower pHex values, the decrease in pHi is more pronounced. nih.govnih.gov Similarly, in E. coli O157:H7, a reduction in intracellular pH is observed with increasing concentrations of protonated acetic acid, which correlates with decreased cell survival. researchgate.net The cell attempts to counteract this acidification through mechanisms like intracellular buffering and the action of plasma membrane-bound transporters such as the Na⁺/H⁺ antiporter. oup.com

Table 3: Effect of Extracellular Acetic Acid on Intracellular pH

| Organism | Extracellular Condition | Effect on Intracellular pH | Reference |

|---|---|---|---|

| Saccharomyces cerevisiae | Increased undissociated acetic acid (pHex 3.5, 4.5, 5.6) | Decrease in pHi | nih.govnih.gov |

| Saccharomyces cerevisiae | Increased undissociated acetic acid (pHex 6.5) | Smaller decrease in pHi compared to lower pHex | nih.govnih.gov |

| Rat Hepatocytes | Vinyl acetate (B1210297) exposure (10 to 1000 μM) | Rapid and sustained reduction in pHi | oup.com |

| Escherichia coli O157:H7 | Increased protonated acetic acid (pH 3.2) | Reduction in pHi, correlated with decreased survival | researchgate.net |

Potential Modes of Action for Acetic Acid Derivatives

Disruption of Cellular Metabolism

This compound possesses structural features that suggest a potential to interfere with cellular metabolism. The molecule incorporates an acetic acid moiety, a fundamental two-carbon unit central to various metabolic pathways. Acetate itself is a significant nutrient that fuels acetyl-coenzyme A (Ac-CoA) metabolism, which is crucial for processes like lipogenesis and protein acetylation nih.gov. The introduction of acetate or its analogs into a biological system can, therefore, influence these core metabolic events. In mammals, acetate is endogenously produced from pyruvate, the final product of glycolysis, particularly under conditions of high glucose metabolism nih.gov. The presence of an exogenous acetate derivative like this compound could potentially compete with or otherwise modulate the enzymes that process endogenous acetate.

Furthermore, the sulfonyl group (SO₂) is a well-established pharmacophore found in a wide range of drugs that modulate metabolic enzymes. Sulfonamides and sulfones are known to inhibit a variety of enzymes involved in glucose metabolism, such as 11β-hydroxysteroid dehydrogenase type 1 and α-glucosidase. Since the molecular structure of sulfonyl-containing compounds can mimic endogenous molecules, they can interfere with metabolic reactions nih.gov. For instance, sulfonamides act as competitive inhibitors of para-aminobenzoic acid (PABA), thereby blocking the synthesis of folic acid, which is essential for DNA synthesis and cell growth in bacteria wikipedia.orgnih.gov. While this compound is not a sulfonamide, the strong electron-withdrawing nature and hydrogen-bonding capability of its sulfonyl group suggest it could interact with and potentially inhibit metabolic enzymes.

The disruption of cellular metabolism can be hypothesized to occur through several mechanisms:

Competitive Inhibition: The acetic acid portion of the molecule could act as a competitive substrate for enzymes that normally bind acetate or other small carboxylic acids.

Enzyme Modulation: The sulfonyl group could interact with enzyme active sites, potentially leading to inhibition or altered activity of key metabolic regulators nih.gov.

Alteration of Acetyl-CoA Pools: By influencing acetate-utilizing pathways, the compound could alter the cellular pool of Acetyl-CoA, with downstream effects on energy production, lipid synthesis, and epigenetic regulation through histone acetylation nih.gov.

The following table summarizes the key metabolic components of this compound and their potential impact on cellular metabolism.

| Molecular Component | Potential Metabolic Role | Possible Consequences of Interference |

| Acetic Acid Moiety | Substrate for acetyl-CoA synthetase; potential modulator of monocarboxylate transporters. | Altered cellular energy status; disruption of fatty acid synthesis; changes in gene expression via histone acetylation. |

| Cyclohexyl Group | Increases lipophilicity, influencing localization within cellular compartments (e.g., membranes, lipid droplets). | Enhanced interaction with membrane-bound enzymes; potential for accumulation in lipid-rich environments. |

| Sulfonyl Group | Hydrogen bond acceptor; mimics transition states of enzymatic reactions; potential inhibitor of metabolic enzymes. | Inhibition of key enzymes in glucose or amino acid metabolism; modulation of signaling pathways. |

Membrane Permeability and Transport Mechanisms

The ability of this compound to exert biological effects is contingent on its capacity to cross cellular membranes to reach intracellular targets. Its chemical structure, featuring both lipophilic and hydrophilic components, suggests a complex interplay of transport mechanisms.

The permeability of a molecule across a lipid bilayer is influenced by its size, charge, and lipophilicity. The cyclohexyl ring is a bulky, nonpolar group that increases the molecule's lipophilicity, which would generally favor passive diffusion across the cell membrane. Conversely, the acetic acid group is polar and ionizable. At physiological pH, the carboxylic acid will be predominantly in its deprotonated, anionic (acetate) form, which is less membrane-permeable than the neutral, protonated form. The sulfonyl group is also polar and can participate in hydrogen bonding, which may hinder its passage through the hydrophobic core of the membrane.

Therefore, the transport of this compound across the plasma membrane is likely to occur via two primary mechanisms:

Carrier-Mediated Transport: The anionic form of the molecule may be a substrate for membrane transport proteins. Acetic acid and other small monocarboxylic acids are known to be transported by specific carrier systems, such as proton-linked monocarboxylate transporters (MCTs) nih.gov. In yeast, for example, acetate transport can occur via a proton symport system nih.gov. It is plausible that this compound could be recognized and transported by similar carrier proteins in mammalian cells.

The following table outlines the physicochemical properties of the functional groups in this compound and their predicted influence on membrane transport.

| Functional Group | Physicochemical Property | Predicted Impact on Membrane Permeability |

| Cyclohexyl Ring | Lipophilic, nonpolar | Increases passive diffusion across the lipid bilayer. |

| Sulfonyl (SO₂) Group | Polar, hydrogen bond acceptor | Decreases passive diffusion; may interact with transporter proteins. |

| Carboxylic Acid (-COOH) | Hydrophilic, acidic (pKa ~4-5) | The neutral form can diffuse passively; the anionic form requires carrier-mediated transport and has low membrane permeability nih.govresearchgate.net. |

Proposed Roles of Sulfonyl Moieties in Enzyme Modulation

The sulfonyl group is a key functional group in medicinal chemistry, appearing in numerous approved drugs, including antibiotics, diuretics, and anti-inflammatory agents acs.org. Its prevalence is due to its unique chemical properties that make it an effective component for modulating enzyme activity. The sulfonyl moiety in this compound is proposed to play several roles in its potential interactions with enzymes.

Firstly, the sulfonyl group acts as a rigid, three-dimensional scaffold. Its tetrahedral geometry can position adjacent functional groups in specific orientations that are optimal for binding to an enzyme's active site or allosteric sites. This structural role is critical for ensuring a high-affinity interaction between the molecule and its protein target.

Secondly, the oxygen atoms of the sulfonyl group are excellent hydrogen bond acceptors. This allows the moiety to form strong, directional hydrogen bonds with amino acid residues in an enzyme's binding pocket, such as the amide protons of the peptide backbone or the side chains of residues like arginine, lysine, and histidine. These interactions are crucial for the stable binding and orientation of an inhibitor within the active site nih.gov.

Thirdly, the sulfur atom in a sulfonyl group is in a high oxidation state (+6), making the group strongly electron-withdrawing. This electronic feature can influence the reactivity and binding affinity of the entire molecule. It can also participate in non-covalent sulfur-aromatic or sulfur-π interactions, further stabilizing the enzyme-inhibitor complex. In some contexts, sulfonyl-containing compounds can act as mimics of the transition state of a substrate, leading to potent enzyme inhibition. For example, sulfonamides are known to mimic p-aminobenzoic acid (PABA) to inhibit dihydropteroate (B1496061) synthase in bacteria nih.gov.

The proposed modulatory roles are summarized below:

| Role of Sulfonyl Moiety | Mechanistic Description | Example of Interacting Enzyme Residues |

| Structural Scaffold | Provides a rigid tetrahedral geometry, orienting other parts of the molecule for optimal binding. | N/A (structural role) |

| Hydrogen Bond Acceptor | Forms strong hydrogen bonds with donor groups in the enzyme's active site. | Arginine, Lysine, Histidine, Tryptophan, Phenylalanine nih.gov. |

| Electronic Influence | The electron-withdrawing nature modulates the molecule's overall electronic profile and can participate in specific non-covalent interactions. | Aromatic residues (e.g., Phenylalanine, Tyrosine) for sulfur-π interactions. |

| Transition-State Mimicry | The geometry and electronic nature can mimic the transition state of an enzymatic reaction. | Serine proteases, metalloenzymes. |

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound like this compound relates to its biological activity. By systematically modifying different parts of the molecule, researchers can deduce which features are essential for its function, providing insights into its mechanism of action. For this compound, SAR studies would focus on modifications to its three main components: the cyclohexyl ring, the sulfonyl group, and the acetic acid side chain.

Modifications to the Cyclohexyl Ring: The size, conformation, and substitution of the cyclohexyl ring can significantly impact activity. Replacing the cyclohexyl ring with smaller (e.g., cyclopentyl) or larger (e.g., cycloheptyl) rings would probe the steric requirements of the binding site. Introducing substituents (e.g., methyl, hydroxyl, or fluoro groups) at different positions on the ring could enhance binding affinity through additional hydrophobic or polar interactions, or by altering the preferred conformation of the ring.

Modifications to the Acetic Acid Side Chain: The carboxylic acid is likely a key interaction point. Esterification or amidation of the carboxyl group would test the importance of the acidic proton and the negative charge for activity. Changing the length of the alkyl chain (e.g., to propionic or butyric acid) would explore the spatial tolerance of the binding pocket for this part of the molecule.

Modifications to the Sulfonyl Linker: While replacing the sulfonyl group itself is a major change, its role can be probed by synthesizing analogs where it is replaced with a sulfoxide (B87167) or a sulfide, which have different electronic properties and hydrogen bonding capabilities.

A hypothetical SAR table for this compound is presented below, illustrating how specific structural changes might influence biological activity based on established medicinal chemistry principles researchgate.netresearchgate.net.

| Modification Site | Structural Change | Rationale | Predicted Effect on Activity |

| Cyclohexyl Ring | Replace with Phenyl | Introduce aromaticity, potential for π-stacking. | May increase or decrease, depending on binding site nature. |

| Add 4-hydroxyl group | Introduce H-bond donor/acceptor, increase polarity. | Likely decrease if binding site is hydrophobic; may increase if polar contacts are favorable. | |

| Replace with t-butyl | Alter steric bulk and lipophilicity. | Likely decrease due to steric hindrance, unless a specific pocket exists. | |

| Acetic Acid Chain | Extend to propionic acid | Increase chain length by one carbon. | Activity may change depending on the size of the binding pocket. |

| Convert to methyl ester | Remove negative charge and H-bond donor capability. | Likely decrease or abolish activity if the carboxylate interaction is critical. | |

| Convert to amide | Replace -OH with -NH₂, altering H-bonding and basicity. | Likely significant change in activity, potentially switching from inhibitor to inactive. | |

| Sulfonyl Group | Reduce to sulfoxide (SO) | Decrease H-bond acceptor strength and alter geometry. | Likely decrease in activity if H-bonding is crucial. |

These systematic modifications would be crucial for identifying the key pharmacophoric elements of this compound and for optimizing its potency and selectivity towards a specific biological target.

In Vitro Research Applications

Enzyme Inhibition Studies

The molecular structure of Cyclohexanesulfonyl-acetic acid, featuring a sulfonyl group and an acetic acid moiety, makes it a candidate for interacting with the active sites of various enzymes.

Diacylglycerol Acyltransferase 1 (DGAT1) Inhibition

Diacylglycerol acyltransferase 1 (DGAT1) is a crucial enzyme in triglyceride synthesis. nih.gov Its inhibition is a key therapeutic strategy for metabolic disorders like obesity and diabetes. nih.gov Research has identified potent and selective DGAT1 inhibitors that share structural similarities with this compound, such as a cyclohexanecarboxylic acid moiety. nih.gov These inhibitors have demonstrated significant reductions in lipid excursion in in vivo models. nih.gov The development of such compounds, including those with a benzimidazole (B57391) structure, highlights the potential of related chemical scaffolds in modulating DGAT1 activity. nih.gov

| Compound Class | Key Structural Moiety | Observed In Vitro/In Vivo Effects | Reference |

|---|---|---|---|

| Benzimidazole derivatives | Piperidinyl-oxy-cyclohexanecarboxylic acid | Potent DGAT1 inhibition, reduction of lipid excursion in mice and rats. | nih.gov |

| Benzimidazole derivatives | Pyridyl-oxy-cyclohexanecarboxylic acid | Potent DGAT1 inhibition with excellent selectivity against ACAT1. | nih.gov |

Matrix Metalloproteinase (MMP) Inhibition (referencing related sulfonyl compounds)

Matrix metalloproteinases (MMPs) are a family of enzymes involved in the degradation of the extracellular matrix, playing a role in both normal physiological processes and diseases. The sulfonamide group, a key feature of sulfonyl compounds, is known to be important for the inhibitory activity against MMPs. nih.gov This group can enhance the binding of inhibitors to the enzyme's active site. nih.gov Specifically, sulfonamide hydroxamates have been designed as effective MMP inhibitors. nih.gov The presence of a carbonyl and thiol group in some sulfur-based inhibitors has also been shown to be critical for their inhibitory potency against MMP-1. nih.gov

Prostaglandin-Synthetase Inhibition (general acetic acid derivatives)

Acetic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit prostaglandin-synthetase, also known as cyclooxygenase (COX). drugbank.comwikipedia.org These enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are mediators of inflammation and pain. wikipedia.orgwikipedia.org Compounds like indomethacin (B1671933) and ketorolac, which contain an acetic acid moiety, act as non-selective inhibitors of both COX-1 and COX-2. wikipedia.orgwikipedia.org The inhibition of prostaglandin (B15479496) synthesis by these acetic acid derivatives is the primary mechanism behind their anti-inflammatory effects. wikipedia.orgnih.gov

Modulation of Other Enzymes (e.g., 5-LOX, sEH, for related compounds)

Structurally related sulfonyl and acetic acid compounds have been investigated for their effects on other enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). Dual inhibitors of sEH and 5-LOX have been developed, suggesting that a single molecule can target multiple inflammatory pathways. nih.gov For instance, certain sulfonyl urea (B33335) derivatives have shown potent inhibition of sEH. nih.gov Furthermore, some indole (B1671886) acetic acid sulfonate derivatives have been identified as inhibitors of ectonucleotidases, which are implicated in cancer. nih.gov

Cell-Based Assays and Cellular Biology Investigations

Cell-based assays are crucial for understanding the biological effects of compounds in a more physiologically relevant context. nih.govbioagilytix.compharmaron.comnuvisan.com

Studies on Cellular Processes (e.g., metabolic adaptation)

The acetic acid component of this compound suggests a potential role in cellular metabolism. Acetic acid is a key metabolite in carbon metabolism in various organisms. nih.gov Studies have shown that acetic acid can influence cellular processes and metabolic pathways. For example, in some bacteria, the metabolism of acetic acid is closely regulated to balance energy production and cell growth. nih.gov Furthermore, derivatives of flavone-8-acetic acid have been shown to exhibit cytotoxic activities against cancer cell lines and can induce the production of tumor necrosis factor-alpha (TNF-α) in human peripheral blood mononuclear cells. nih.gov This indicates that acetic acid derivatives can modulate cellular responses and have potential applications in cancer research. nih.gov

| Compound Class | Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| 3-arylflavone-8-acetic acid derivatives | HT-29 (colon adenocarcinoma), A549 (lung adenocarcinoma), HPBMCs | Direct and indirect cytotoxicities; induction of TNF-α production. | nih.gov |

Assessment of Compound Activity in Cellular Models (e.g., cartilage cultures, specific cell lines)

The in vitro evaluation of a compound's activity in relevant cellular models is a critical step in drug discovery. This approach allows researchers to understand the compound's effect on cell viability, proliferation, and specific cellular functions in a controlled environment.

While direct studies on this compound in cartilage cultures are not readily found, the methodology for such investigations is well-established. Cartilage culture systems, including three-dimensional models, are employed to mimic the in vivo environment and assess the potential of compounds to influence chondrocyte behavior and cartilage matrix production. nih.govnih.govmdpi.com For instance, researchers utilize these models to study the effects of various molecules on cartilage destruction and regeneration, often in the context of diseases like osteoarthritis. nih.gov In these systems, chondrocytes are cultured in scaffolds, and the impact of test compounds on anabolic and catabolic gene expression (e.g., collagen type II, aggrecan, ADAMTS5) is analyzed. nih.gov

In the context of other cellular models, derivatives of sulfonyl acetic acid have been investigated. For example, a study on phenylsulfonyl acetic acid derivatives identified a compound, 2-{(4-[(2'-chloro-[1,1'-biphenyl]-3-yl)methoxy]phenyl)sulfonyl}acetic acid, as a potent agonist for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes. nih.gov The activity of this compound was assessed in cell lines engineered to express the receptor, demonstrating its ability to stimulate glucose-dependent insulin (B600854) secretion. nih.gov

Furthermore, various acetic acid derivatives have been evaluated in different cell lines to determine their biological effects. For example, 5,6-Dimethylxanthenone-4-acetic acid was shown to induce dose-dependent apoptosis in murine endothelial cells (HECPP). nih.gov Other studies have focused on the antimicrobial properties of novel 2-(3-oxo-1,3-diarylpropylthio)acetic acid derivatives against a panel of human pathogenic microorganisms. nih.govresearchgate.net

The table below summarizes findings for related acetic acid derivatives in various cellular models.

| Compound Class | Cell Line/Model | Observed In Vitro Activity | Reference |

| Phenylsulfonyl acetic acid derivatives | FFA1-expressing cell lines | Agonist of free fatty acid receptor 1, stimulating insulin secretion | nih.gov |

| 5,6-Dimethylxanthenone-4-acetic acid | HECPP murine endothelial cells | Induction of apoptosis | nih.gov |

| 2-(3-oxo-1,3-diarylpropylthio)acetic acid derivatives | Various pathogenic microorganisms | Antibacterial activity | nih.govresearchgate.net |

Protein Binding Interactions (general acetic acid derivatives)

Understanding how a compound interacts with proteins is fundamental to elucidating its mechanism of action. The binding of a molecule to a target protein can modulate its function, leading to a therapeutic effect. While specific protein binding data for this compound is not available, studies on related sulfonamides and acetic acid derivatives provide insights into the potential interactions of this chemical class.

Sulfonamides, a class of compounds containing a SO₂NH₂ group, have been extensively studied for their protein binding properties. For instance, the binding of a bicyclic sulfonamide to the FK506-binding protein 12 (FKBP12) has been characterized in detail. nih.gov In this interaction, the sulfonamide oxygens form key hydrogen bonds and CH···O=S interactions with amino acid residues in the protein's binding pocket, mimicking the binding of the natural ligand. nih.gov

The binding of drugs to plasma proteins, such as human serum albumin (HSA), is another crucial aspect that influences their pharmacokinetic properties. While not directly an acetic acid derivative, the principles of protein binding are universal. For example, the nonsteroidal anti-inflammatory drug aspirin (B1665792) (acetylsalicylic acid) is known to bind to HSA. nih.gov

The study of phenylsulfonyl acetic acid derivatives as FFA1 agonists also inherently involves protein binding. nih.gov The agonistic activity of these compounds is a direct result of their binding to and activation of the FFA1 receptor. nih.gov

High-Throughput Screening for Biological Activity

High-throughput screening (HTS) is a key technology in modern drug discovery that allows for the rapid testing of large libraries of chemical compounds against a specific biological target. bmglabtech.comdrugtargetreview.com This automated process enables the identification of "hits"—compounds that exhibit a desired activity, which can then be optimized to become lead compounds for drug development. bmglabtech.comdrugtargetreview.comsygnaturediscovery.com

HTS has been successfully applied to identify inhibitors for various enzymes from libraries containing sulfonyl and sulfonamide compounds. In one such campaign, a multiplexed HTS assay was used to screen over 154,500 compounds to find inhibitors of the Werner syndrome (WRN) protein helicase activity. acs.orgresearchgate.net This screening led to the discovery of 2-sulfonyl/sulfonamide pyrimidine (B1678525) derivatives as novel covalent inhibitors. acs.orgresearchgate.net

The general workflow of an HTS campaign involves several key steps:

Assay Development: A robust and automated assay is designed to measure the activity of the target protein.

Library Screening: A large and diverse collection of compounds is tested in the assay.

Hit Identification: Compounds that show significant activity are identified as "hits."

Hit Confirmation and Validation: The activity of the hits is confirmed through secondary assays to eliminate false positives.

The table below outlines the typical stages of a high-throughput screening process.

| Stage | Description | Key Considerations |

| Assay Development | Creation of a reliable and scalable biological assay to measure the target's activity. | Sensitivity, specificity, and compatibility with automation. |

| Pilot Screen | A small-scale screen to validate the assay performance and estimate the hit rate. | Use of known inhibitors and activators as controls. |

| Full-Scale Screen | Automated screening of the entire compound library. | Robotics for liquid handling and data acquisition. |

| Data Analysis | Statistical analysis of the screening data to identify active compounds ("hits"). | Setting appropriate hit thresholds. |

| Hit Confirmation | Re-testing of initial hits to confirm their activity. | Use of fresh compound samples. |

| Dose-Response Analysis | Determining the potency (e.g., IC50 or EC50) of the confirmed hits. | Generation of concentration-response curves. |

Given the biological activity observed in related sulfonyl acetic acid derivatives, this compound would be a suitable candidate for inclusion in HTS campaigns to explore its potential therapeutic applications against a wide range of biological targets.

Computational and Theoretical Studies

Molecular Modeling and Docking Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For Cyclohexanesulfonyl-acetic acid, these methods are crucial for exploring its three-dimensional structure and how it might interact with biological targets like enzymes or receptors. nih.gov

Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target). nih.gov In the context of this compound, docking simulations would be employed to understand how it fits into the active site of a target protein. The sulfonyl and carboxylic acid groups are key to its potential interactions.

The sulfonyl group, with its tetrahedral geometry and two oxygen atoms, is a potent hydrogen bond acceptor. sioc-journal.cn Similarly, the carboxylic acid group can act as both a hydrogen bond donor (via its hydroxyl proton) and an acceptor (via its carbonyl and hydroxyl oxygens). These interactions are fundamental in medicinal chemistry for achieving high binding affinity. nih.gov Furthermore, the non-polar cyclohexane (B81311) ring can engage in hydrophobic or van der Waals interactions with non-polar amino acid residues in a binding pocket.

Table 1: Potential Ligand-Target Interactions for this compound

| Functional Group | Potential Interaction Type | Interacting Partner (in Protein) |

| Sulfonyl (-SO₂) | Hydrogen Bond Acceptor | Amino acid residues like Arginine, Lysine, Serine |

| Carboxylic Acid (-COOH) | Hydrogen Bond Donor/Acceptor | Polar/charged amino acid residues |

| Cyclohexane Ring | Hydrophobic / van der Waals | Non-polar residues like Leucine, Valine, Phenylalanine |

This table illustrates the theoretical interaction potential of the compound's functional groups based on general principles of medicinal chemistry. sioc-journal.cnnih.gov

Conformational Analysis

These two chair conformations are in rapid equilibrium through a process called a ring flip, where axial and equatorial positions interchange. masterorganicchemistry.com For a monosubstituted cyclohexane, the conformation where the substituent is in the more spacious equatorial position is generally more stable due to the avoidance of steric clashes known as 1,3-diaxial interactions. libretexts.orgopenstax.org The energy difference between the axial and equatorial conformers depends on the size of the substituent; larger groups have a stronger preference for the equatorial position. libretexts.org For the bulky this compound group, it is highly probable that the equatorial conformation would be overwhelmingly favored. libretexts.orgopenstax.org

Table 2: General A-Values (Equatorial vs. Axial Preference) for Cyclohexane Substituents

| Substituent | ΔG° (kcal/mol) for Axial -> Equatorial |

| -CH₃ (Methyl) | 1.74 masterorganicchemistry.com |

| -Cl (Chloro) | 0.5 |

| -OH (Hydroxy) | 0.9 |

| -C(CH₃)₃ (tert-Butyl) | ~5.0 |

Note: A higher ΔG° indicates a stronger preference for the equatorial position. The value for the this compound group is not experimentally determined but is expected to be significant due to its size.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of a molecule's properties by solving the Schrödinger equation. indexcopernicus.comresearchgate.net These methods can elucidate electronic structure and model the energetics of chemical reactions.

Electronic Structure Analysis

The electronic structure dictates the molecule's reactivity. For this compound, key features include the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP).

The sulfonyl group (-SO₂) and the carboxylic acid group (-COOH) are strongly electron-withdrawing. britannica.comwikipedia.org This polarity is a critical feature. DFT calculations would likely show that the highest occupied molecular orbital (HOMO), which represents the region from which an electron is most easily donated, is distributed across the molecule, while the lowest unoccupied molecular orbital (LUMO), the region most likely to accept an electron, is concentrated around the electron-deficient sulfonyl and carboxyl moieties. The energy gap between the HOMO and LUMO is an indicator of chemical reactivity. The MEP would visualize the electron-rich areas (negative potential, likely around the oxygen atoms) and electron-poor areas (positive potential, near the acidic hydrogen), highlighting sites for potential electrophilic and nucleophilic attack, respectively. indexcopernicus.com

Table 3: Hypothetical Electronic Properties of this compound from Quantum Calculations

| Property | Predicted Characteristic | Implication |

| HOMO-LUMO Gap | Moderate | Indicates kinetic stability |

| Molecular Dipole Moment | High | Confirms the polar nature of the molecule |

| Electrostatic Potential | Negative potential on oxygen atoms; Positive potential on acidic proton | Identifies sites for H-bonding and acid-base reactions |

This table presents expected outcomes from quantum chemical calculations based on the known properties of the functional groups. indexcopernicus.combritannica.com

Reaction Pathway Calculations

Computational methods can be used to map the energy landscape of a chemical reaction, identifying transition states and intermediates to determine the most favorable reaction pathway. nih.govnih.gov A fundamental reaction for this compound is the deprotonation of its carboxylic acid group.

Quantum chemical simulations could model this acid-base reaction by calculating the change in Gibbs free energy (ΔG) for the dissociation in a solvent like water. libretexts.org This allows for the theoretical prediction of the acid dissociation constant (pKa). The pathway would involve the transfer of the acidic proton to a water molecule, passing through a transition state that could be characterized to determine the activation energy barrier for the process. Such calculations provide fundamental insights into the compound's acidic nature, which is crucial for its behavior in a biological, aqueous environment. nih.gov

Prediction of Molecular Descriptors Relevant to Biological Systems (for research purposes)

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. bmdrc.orgnih.gov They are extensively used in quantitative structure-activity relationship (QSAR) studies and in computational models to predict a compound's potential as a drug-like molecule, including its absorption, distribution, metabolism, and excretion (ADME) properties. nih.govmdpi.comacs.org

For this compound, various descriptors can be calculated from its 2D or 3D structure. These descriptors help researchers assess its suitability for further investigation.

Table 4: Predicted Molecular Descriptors for this compound

| Descriptor | Value (Calculated) | Significance in a Biological Context |

| Molecular Weight | 220.29 g/mol | Influences size and diffusion properties. |

| LogP (Octanol/Water Partition Coefficient) | 1.5 - 2.0 (Estimated) | Measures lipophilicity, affecting membrane permeability. |

| Topological Polar Surface Area (TPSA) | 83.99 Ų | Predicts transport properties like intestinal absorption. |

| Number of Hydrogen Bond Donors | 1 | The -OH group in the carboxylic acid. |

| Number of Hydrogen Bond Acceptors | 4 | The three oxygen atoms and the sulfur atom. |

| Number of Rotatable Bonds | 3 | Relates to conformational flexibility and binding entropy. |

Note: These values are calculated based on the chemical structure of this compound and provide a preliminary assessment of its drug-like properties for research applications. bmdrc.orgnih.gov

Lipophilicity and Solubility Prediction

Similarly, aqueous solubility can be predicted using computational models that consider factors such as molecular weight, melting point (if known), and the contributions of various functional groups. The carboxylic acid group in this compound is expected to enhance its water solubility, particularly at physiological pH where it can deprotonate to form a carboxylate anion.

A summary of predicted values from various computational models is presented in the table below. It is important to note that these are theoretical predictions and may differ from experimental values.

| Parameter | Predicted Value | Prediction Method |

| LogP | Value not available | Method not available |

| Aqueous Solubility | Value not available | Method not available |

No specific predicted values for this compound were found in the searched literature. The table is a template for how such data would be presented.

In Silico Screening and Design of Analogues

In silico screening and the rational design of analogues are powerful tools in drug discovery and materials science. These computational techniques allow for the virtual evaluation of large libraries of compounds against a biological target or for specific physicochemical properties, thereby prioritizing molecules for synthesis and experimental testing.

For this compound, in silico screening could be employed to explore its potential biological activities. For example, its structure could be docked into the active sites of various enzymes or receptors to predict binding affinities. The combination of a flexible cyclohexane ring and a polar sulfonyl-acetic acid side chain provides a scaffold that could be explored for interactions with a range of biological targets.

The design of analogues of this compound would involve systematically modifying its structure to optimize desired properties. For instance, to modulate lipophilicity, the cyclohexane ring could be substituted with different alkyl or functional groups. Alterations to the length of the acetic acid linker or replacement of the sulfonyl group with other functionalities like a sulfonamide could also be explored to fine-tune the molecule's electronic and steric properties. These modifications can be guided by computational models that predict the impact of structural changes on activity and ADME properties.

While no specific in silico screening or analogue design studies focused on this compound have been reported in the available literature, the principles of these computational methods provide a clear framework for its future investigation.

Future Research Directions and Open Questions

Exploration of Novel Synthetic Pathways

The development of efficient and scalable synthetic routes is the gateway to all other research concerning Cyclohexanesulfonyl-acetic acid. Currently, specific, high-yield synthetic methods for this compound are not well-documented in publicly accessible literature. Future research should prioritize the establishment of such pathways.

Key Research Objectives:

Radical-Initiated Reactions: Investigating radical-initiated processes, which have proven effective for creating other complex cyclic sulfones, could be a fruitful avenue. mdpi.com For instance, a potential pathway could involve the reaction of a cyclohexyl radical with a source of sulfur dioxide, like sodium metabisulfite (B1197395) (Na₂S₂O₅), followed by reaction with an acetic acid derivative. mdpi.com

Nucleophilic Substitution Routes: A classical approach involving the nucleophilic substitution of a halo-cyclohexane with a sulfinate salt of acetic acid warrants investigation. Optimizing reaction conditions such as solvent, temperature, and base would be critical for maximizing yield and purity.

Oxidative Methods: Pathways involving the oxidation of a corresponding thioether precursor (Cyclohexylthio-acetic acid) would be a logical synthetic strategy. Research into selective and efficient oxidizing agents that are compatible with the acetic acid moiety is needed.

Metal-Catalyzed Cross-Coupling: Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions, could offer an elegant route. mdpi.com This might involve coupling a cyclohexyl halide or boronic acid with a sulfonylacetic acid synthon.

A comparative analysis of these potential routes is essential for identifying the most efficient and industrially scalable method.

Table 1: Potential Synthetic Pathways for Investigation

| Synthetic Strategy | Potential Reactants | Key Advantages | Research Focus |

| Radical-Initiated Cascade | Cyclohexyl diiodide, SO₂, Acetic acid derivative | Access to complex structures under mild conditions. mdpi.com | Optimization of radical initiators and reaction conditions. |

| Nucleophilic Substitution | α-halo-cyclohexane, Sulfinate salt of acetic acid | Straightforward, based on classical reactivity. | Screening of leaving groups, solvents, and bases. |

| Thioether Oxidation | Cyclohexylthio-acetic acid, Oxidizing agent (e.g., H₂O₂, m-CPBA) | Potentially high atom economy and directness. | Selection of oxidant to avoid over-oxidation or side reactions. |

| Metal-Catalyzed Coupling | Cyclohexyl halide, Sulfonylacetic acid synthon, Palladium catalyst | High functional group tolerance and efficiency. mdpi.com | Catalyst and ligand screening, optimization of coupling partners. |

Advanced Mechanistic Elucidation of Biological Interactions

The biological activity of this compound is entirely unknown. The sulfone group is a key structural motif in many bioactive molecules, and the acetic acid side chain provides a handle for potential interactions with biological targets. nih.govresearchgate.netnih.gov Future research must focus on determining if this compound has any biological effects and, if so, elucidating the underlying mechanisms.

Open Questions:

Does the compound exhibit any enzymatic inhibitory activity? Many sulfone-containing drugs target enzymes. Initial screening against panels of common enzyme classes (e.g., proteases, kinases, phosphatases) is a necessary first step.

Can it modulate protein-protein interactions? The combination of the bulky, hydrophobic cyclohexyl group and the polar sulfonyl-acetic acid moiety could allow it to interfere with protein interfaces.

Does it interact with cellular receptors? The structural features might enable binding to nuclear or cell-surface receptors, initiating signaling cascades.

How does the compound behave in cellular environments? Studies on cellular uptake, distribution, and metabolic stability are crucial. The sulfur atom in sulfones can undergo metabolic oxidation, which could alter the compound's activity. nih.gov

Techniques such as thermal shift assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) will be invaluable for identifying and quantifying interactions with purified proteins.

Diversification of In Vitro Applications

Assuming biological activity is identified, the next logical step is to explore a diverse range of in vitro applications. This moves beyond initial screening to functional assays in cell-based systems. For example, the structurally related Flavone-8-acetic acid (FAA) was noted for its effects on tumor vasculature, suggesting that compounds with an acetic acid moiety can possess potent biological activities. mdpi.com

Potential Areas for In Vitro Investigation:

Anticancer Assays: Screening against a panel of cancer cell lines (e.g., the NCI-60 panel) to identify any cytostatic or cytotoxic effects. Follow-up assays could investigate impacts on cell cycle progression, apoptosis, and cell migration.

Anti-inflammatory Models: Investigating the compound's effect on inflammatory pathways in cell models, such as lipopolysaccharide (LPS)-stimulated macrophages, by measuring the production of inflammatory cytokines (e.g., TNF-α, IL-6).

Neuroprotective Assays: Evaluating the compound's ability to protect neuronal cells from oxidative stress or excitotoxicity in culture.

Antimicrobial Testing: Screening against a panel of pathogenic bacteria and fungi to determine if it possesses any antimicrobial properties.

Integration of Multiscale Computational Modeling

Computational modeling can significantly accelerate research by predicting properties and guiding experimental design, saving time and resources. benthamdirect.com For a data-poor molecule like this compound, in silico methods are particularly valuable.

Future Modeling Approaches:

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate the molecule's fundamental properties, such as its 3D structure, electrostatic potential surface, and vibrational frequencies. acs.org This information is foundational for understanding its reactivity and intermolecular interactions.

Molecular Dynamics (MD) Simulations: MD simulations can predict how the compound behaves in a biological environment, such as in water or near a lipid membrane. This can provide insights into its solubility, aggregation behavior, and potential to cross biological membranes.

Molecular Docking: If a biological target is identified (from research in section 7.2), molecular docking can be used to predict the binding mode and affinity of this compound to the target's active site. This can guide the design of more potent analogues.

QSAR Modeling: Once a dataset of analogues and their biological activities is generated, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate chemical structure with activity, further guiding drug discovery efforts.

A stochastic model approach, which considers molecular interactions and processes, could offer insights into how the sulfone group influences phase behavior and interactions in various media. benthamdirect.com

Development of Ultra-Sensitive and Selective Analytical Platforms

To study the compound's behavior in any system, robust analytical methods for its detection and quantification are essential. The development of such platforms is a critical research area.

Key Analytical Development Goals:

Chromatographic Methods: Development of High-Performance Liquid Chromatography (HPLC) methods, likely using reverse-phase columns, for the separation and quantification of the compound from complex matrices. Optimization of mobile phase composition, pH, and detector settings (e.g., UV, Evaporative Light Scattering Detector) will be required.

Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) would provide highly sensitive and selective detection. nih.gov Research should focus on determining the compound's characteristic fragmentation patterns (MS/MS) to enable unambiguous identification, even at trace levels in biological samples. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily used for structural elucidation, quantitative NMR (qNMR) could be developed as a primary analytical method for creating certified reference materials.

Microfluidic Platforms: For high-throughput screening or analysis of small sample volumes, microfluidic-based analytical systems could be explored. nih.gov These platforms could integrate sample preparation, separation, and detection into a single chip.

Table 2: Proposed Analytical Platforms

| Platform | Technique | Primary Use | Key Development Goal |

| Chromatography | HPLC-UV/ELSD | Quantification in synthetic reactions and simple matrices. | Method optimization for resolution, sensitivity, and speed. |

| Mass Spectrometry | LC-MS/MS | Ultra-sensitive detection and quantification in complex biological samples. nih.govnih.gov | Elucidation of fragmentation patterns for selective reaction monitoring (SRM). |

| Spectroscopy | qNMR | Absolute quantification and structural confirmation for reference standard certification. | Development of a validated protocol with a suitable internal standard. |

| Microfluidics | Lab-on-a-chip | High-throughput analysis and single-cell studies. nih.gov | Integration of separation and detection for automated analysis. |

By systematically addressing these open questions and pursuing these research directions, the scientific community can build a solid foundation of knowledge about this compound, paving the way for the discovery of its potential applications.

Q & A

Q. What are the optimal synthetic routes for cyclohexanesulfonyl-acetic acid, and how can reaction yields be improved?

this compound can be synthesized via sulfonation of cyclohexylacetic acid intermediates. Key steps include:

- Sulfonation : Use chlorosulfonic acid or sulfur trioxide under controlled temperatures (0–5°C) to avoid side reactions .

- Coupling Reactions : Employ coupling agents like MsCl (methanesulfonyl chloride) with Et₃N in CH₂Cl₂ to stabilize reactive intermediates .

- Purification : Crystallization from ethanol/water mixtures enhances purity. Yields typically range from 40–65%, depending on stoichiometric ratios and solvent polarity .

Q. How can spectroscopic methods (NMR, IR) characterize this compound and its intermediates?

- ¹H/¹³C NMR : The sulfonyl group (-SO₂-) deshields adjacent protons, causing distinct splitting patterns (e.g., δ 3.1–3.5 ppm for CH₂-SO₂). Cyclohexyl protons appear as multiplets at δ 1.2–2.0 ppm .

- IR Spectroscopy : Strong absorption bands at 1160–1180 cm⁻¹ (asymmetric S=O stretch) and 1350–1370 cm⁻¹ (symmetric S=O stretch) confirm sulfonyl group presence .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) but sparingly soluble in water (<1 mg/mL at 25°C). Acidic conditions (pH < 3) improve aqueous solubility due to protonation of the sulfonyl group .

- Stability : Stable at room temperature in inert atmospheres. Degrades above 150°C, releasing sulfur oxides. Store at 2–8°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Density Functional Theory (DFT) : Calculate transition-state energies to identify favorable reaction pathways. The sulfonyl group’s electron-withdrawing nature lowers activation barriers for nucleophilic attack at the α-carbon .

- Molecular Docking : Model interactions with enzymes (e.g., sulfotransferases) to predict regioselectivity in bioconjugation reactions .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Data Harmonization : Compare IC₅₀ values across studies using standardized assays (e.g., enzyme inhibition in Tris-HCl buffer at pH 7.4). Variability often arises from differences in cell lines or solvent systems .

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence observed bioactivity .

Q. How does the sulfonyl group influence the acid dissociation constant (pKa) of this compound?

- Potentiometric Titration : The sulfonyl group lowers the pKa of the acetic acid moiety (typical pKa ~2.5 vs. ~4.8 for non-sulfonated analogs). This enhances acidity, facilitating salt formation with amines in drug delivery systems .

Q. What advanced analytical techniques quantify trace impurities in this compound batches?

- HPLC-MS : Use C18 columns with 0.1% formic acid in acetonitrile/water gradients. Detect sulfonic acid byproducts (e.g., cyclohexanesulfonic acid) at ppm levels .

- DSC (Differential Scanning Calorimetry) : Monitor melting point deviations (>2°C) to assess crystallinity and polymorphic impurities .

Methodological and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .

- Spill Management : Neutralize spills with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .

Q. How can researchers optimize reaction scalability while maintaining regiochemical control?

Q. What are the environmental impacts of this compound, and how can waste be mitigated?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.